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Executive Summary
M3541 is a potent and highly selective, ATP-competitive inhibitor of the Ataxia Telangiectasia

Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). With an IC50

of 0.25 nM in cell-free assays, M3541 effectively targets the core of the DDR signaling cascade

initiated by DNA double-strand breaks (DSBs).[1][2] This inhibition prevents the

autophosphorylation and activation of ATM, thereby abrogating downstream signaling to key

effector proteins including CHK2, KAP1, and p53. The primary consequence of M3541's activity

is the suppression of DSB repair, leading to the accumulation of unresolved DNA damage. This

targeted mechanism of action underpins the potent synergy of M3541 with DNA-damaging

agents, such as ionizing radiation and certain chemotherapies, positioning it as a promising

anti-cancer therapeutic. Preclinical studies have consistently demonstrated that M3541
sensitizes a broad range of cancer cell lines to radiotherapy, both in vitro and in vivo, leading to

enhanced tumor cell killing and, in some cases, complete tumor regression in xenograft

models.[3] Despite promising preclinical data, a Phase I clinical trial of M3541 in combination

with palliative radiotherapy was discontinued due to a lack of dose-response and a non-optimal

pharmacokinetic profile.

Core Biological Target: ATM Kinase
The principal biological target of M3541 is the Ataxia Telangiectasia Mutated (ATM) kinase.

ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related
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kinase (PIKK) family.[4] It plays a central role in the cellular response to DNA double-strand

breaks (DSBs), one of the most cytotoxic forms of DNA damage.

Mechanism of Action
M3541 functions as an ATP-competitive inhibitor of ATM kinase.[2] By binding to the ATP-

binding pocket of the ATM kinase domain, M3541 prevents the transfer of a phosphate group

from ATP to ATM's substrates. This direct inhibition blocks the initiation of the ATM-mediated

signaling cascade at its origin.

Potency and Selectivity
M3541 is a sub-nanomolar inhibitor of ATM, demonstrating high potency in biochemical assays.

The selectivity of M3541 is a key feature, with minimal activity against other closely related

kinases in the PIKK family, ensuring a targeted therapeutic effect and minimizing off-target

toxicities.

Table 1: In Vitro Potency and Selectivity of M3541 Against PIKK Family Kinases

Kinase IC50 (nM) Fold Selectivity vs. ATM

ATM 0.25 1

DNA-PK >60-fold higher than ATM >60

mTOR >60-fold higher than ATM >60

ATR >60-fold higher than ATM >60

PI3K isoforms >60-fold higher than ATM >60

Data compiled from multiple sources.[3]

A broader screening of M3541 against a panel of 292 human kinases revealed remarkable

selectivity, with an IC50 of >100 nM for 99.3% of the kinases tested.[5] The only other kinases

significantly inhibited were ARK5, FMS, FMSY969C, and CLK2.[3]
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Downstream Biological Targets and Signaling
Pathways
Inhibition of ATM by M3541 leads to the suppression of its downstream signaling pathways,

preventing the activation of key effector proteins involved in cell cycle control and DNA repair.

Key Downstream Effectors
Checkpoint Kinase 2 (CHK2): A primary substrate of ATM, CHK2 is a critical signal

transducer in the DNA damage response. M3541 inhibits the ATM-mediated phosphorylation

of CHK2 at Threonine 68 (Thr68), preventing its activation.

KAP1 (TRIM28): KRAB-associated protein 1 (KAP1) is involved in chromatin remodeling at

sites of DNA damage. ATM-dependent phosphorylation of KAP1 is inhibited by M3541.

p53: The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis.

M3541 blocks the ATM-dependent phosphorylation of p53, thereby impairing the G1/S

checkpoint.

Signaling Pathway Diagrams
The following diagrams illustrate the ATM signaling pathway and the points of inhibition by

M3541.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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